4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 7th position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the bromination of 7-hydroxy-2,3-dihydro-1H-indol-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum trichloride to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 4-bromo-7-oxo-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 7-hydroxy-2,3-dihydro-1H-indol-2-one.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
- 7-bromo-3,4-dihydronaphthalen-1(2H)-one
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
4-bromo-7-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
4-bromo-7-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)8-4(5)3-7(12)10-8/h1-2,11H,3H2,(H,10,12) |
InChI Key |
FBHKIEZOAWZTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2NC1=O)O)Br |
Origin of Product |
United States |
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